[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
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Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenoxy group, and a methylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyridine derivative: The starting material, 4-aminopyridine, is reacted with an appropriate aldehyde to form the corresponding Schiff base.
Introduction of the chlorophenoxy group: The Schiff base is then reacted with 4-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.
Esterification: The final step involves the esterification of the intermediate product with 2-methylpropanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromophenoxy)-2-methylpropanoate
- [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-fluorophenoxy)-2-methylpropanoate
- [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenoxy)-2-methylpropanoate
Uniqueness
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenoxy group.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)23-20-14(18)11-7-9-19-10-8-11/h3-10H,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQNGMTYIHWOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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